2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-8-ol
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Overview
Description
2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-8-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a quinoline ring system with two methyl groups at positions 2 and 4, and a hydroxyl group at position 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-8-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,4-dimethylphenylamine with ethyl acetoacetate in the presence of a catalyst can lead to the formation of the desired tetrahydroquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 8 can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted tetrahydroquinoline derivatives .
Scientific Research Applications
2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.
Medicine: It has been studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 8 can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-8-ol include:
- 1,2,3,4-Tetrahydroquinolin-8-ol
- 2,4-Dimethylquinoline
- 2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at position 8 and the methyl groups at positions 2 and 4 contribute to its unique reactivity and biological activity .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
2,4-dimethyl-1,2,3,4-tetrahydroquinolin-8-ol |
InChI |
InChI=1S/C11H15NO/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13/h3-5,7-8,12-13H,6H2,1-2H3 |
InChI Key |
OYXRKHLGWPVTLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2O)C |
Origin of Product |
United States |
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